4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326814-73-6
Cat. No.: VC11705131
Molecular Formula: C17H19F2NO4
Molecular Weight: 339.33 g/mol
* For research use only. Not for human or veterinary use.
![4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid - 1326814-73-6](/images/structure/VC11705131.png)
Specification
CAS No. | 1326814-73-6 |
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Molecular Formula | C17H19F2NO4 |
Molecular Weight | 339.33 g/mol |
IUPAC Name | 4-(3,5-difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Standard InChI | InChI=1S/C17H19F2NO4/c1-10-2-4-17(5-3-10)20(14(9-24-17)16(22)23)15(21)11-6-12(18)8-13(19)7-11/h6-8,10,14H,2-5,9H2,1H3,(H,22,23) |
Standard InChI Key | XJGZBRLBHRGPEE-UHFFFAOYSA-N |
SMILES | CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)F)F |
Canonical SMILES | CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)F)F |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The IUPAC name 4-(3,5-difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid reflects its intricate architecture:
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Spiro[4.5]decane core: A bicyclic system where a pyrrolidine ring (4-membered) is fused to a tetrahydropyran ring (5-membered) via a shared atom .
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Substituents: A 3,5-difluorobenzoyl group at position 4, a methyl group at position 8, and a carboxylic acid moiety at position 3 .
Molecular Formula and Mass
Identifier Codes
Structural Analysis
Core Spirocyclic Framework
The spiro[4.5]decane system combines a pyrrolidine (4-membered) and tetrahydropyran (5-membered) ring, connected at a single spiro carbon. This rigidity influences conformational dynamics and intermolecular interactions .
Stereochemical Features
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Undefined Stereocenter: Position 3 (carboxylic acid-bearing carbon) exhibits undefined stereochemistry, allowing for racemic mixtures in synthesis .
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Torsional Constraints: The spiro junction restricts rotational freedom, potentially enhancing binding specificity in biological targets .
Functional Group Composition
Group | Position | Role |
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3,5-Difluorobenzoyl | 4 | Electron-withdrawing aryl ketone |
Methyl | 8 | Lipophilicity modifier |
Carboxylic Acid | 3 | Hydrogen bond donor/acceptor |
The 3,5-difluorobenzoyl group enhances metabolic stability and membrane permeability via fluorine’s electronegativity .
Synthetic Pathways and Modifications
Structural Analogues (Table 1)
Physicochemical Properties
Computed Descriptors (PubChem Data)
Property | Value | Implications |
---|---|---|
XLogP3 | -0.6 | Moderate hydrophilicity |
Hydrogen Bond Donors | 1 (carboxylic acid) | Solubility in polar solvents |
Hydrogen Bond Acceptors | 7 | Potential for protein interactions |
Topological Polar Surface Area | 70.1 Ų | Moderate blood-brain barrier penetration |
Stability and Reactivity
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pH Sensitivity: The carboxylic acid group deprotonates at physiological pH, enhancing aqueous solubility .
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Fluorine Effects: The 3,5-difluoro substitution resists oxidative metabolism, prolonging half-life .
Biological and Industrial Applications
Material Science Applications
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Coordination Chemistry: The spirocyclic amine and carboxylic acid may act as polydentate ligands for metal-organic frameworks .
Comparative Analysis with Analogues
Impact of Substituents on Properties
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